molecular formula C25H27N5O3 B2859832 N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1296333-75-9

N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No. B2859832
CAS RN: 1296333-75-9
M. Wt: 445.523
InChI Key:
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .


Synthesis Analysis

Triazoles can be synthesized from various nitrogen sources . In 2017, Benassi et al. composed a variety of 4,5-dihydro-1H-1,2,4-triazole from various amide hydrazones .


Molecular Structure Analysis

The molecular structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The chemical reactions of triazoles depend on their specific structures and substituents. They can participate in a variety of reactions due to the presence of multiple nitrogen atoms .


Physical And Chemical Properties Analysis

Triazoles exhibit superior thermostability . Their physicochemical and energetic properties can be measured or calculated .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the [1,2,4]triazole moiety have been reported to exhibit broad-spectrum antimicrobial properties . This includes activity against various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The specific compound could be studied for its efficacy against resistant strains of microbes, contributing to the fight against antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Triazole derivatives are known to possess anti-inflammatory and analgesic effects . Research into the compound’s ability to modulate inflammatory pathways could lead to the development of new treatments for conditions like arthritis or chronic pain, where inflammation plays a key role.

Anticancer Potential

The structural complexity of triazole-containing compounds allows for interaction with various enzymes and receptors, which can induce anticancer activities . Investigating this compound’s potential to inhibit cancer cell growth or metastasis could be a significant step in cancer research, particularly in identifying novel chemotherapeutic agents.

Antiviral Applications

Triazole derivatives have shown promise as antiviral agents . The compound could be explored for its effectiveness against a range of viruses, including those causing common infections or emerging threats. Its application in treating viral hepatitis or as part of antiretroviral therapy for HIV could be of particular interest.

Agrochemical Uses

The triazole ring is a common feature in many agrochemicals due to its stability and biological activity . This compound could be evaluated for its use in crop protection, potentially acting as a fungicide or herbicide, or as a growth regulator to improve crop yields.

Material Chemistry

Triazole derivatives can also play a role in material chemistry, contributing to the development of new materials with specific properties . Research could focus on the compound’s potential applications in creating novel polymers or coatings with unique characteristics such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of triazoles and quinazolines depends on their specific structures and the biological targets they interact with .

Future Directions

Triazoles have been shown to be a promising building block in the design of high performance energetic materials . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

N-cyclohexyl-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-17-11-13-18(14-12-17)15-28-23(32)20-9-5-6-10-21(20)30-24(28)27-29(25(30)33)16-22(31)26-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAXNDLRJFJASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

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